REACTION_CXSMILES
|
FC(F)(F)OC1C=C2C(=CC=1)C(=O)CC2.[F:16][C:17]([F:32])([F:31])[O:18][C:19]1[CH:20]=[C:21]([CH2:25][CH2:26][C:27]([O:29]C)=[O:28])[CH:22]=[CH:23][CH:24]=1.[OH-].[K+]>C(O)C.O>[F:16][C:17]([F:31])([F:32])[O:18][C:19]1[CH:20]=[C:21]([CH2:25][CH2:26][C:27]([OH:29])=[O:28])[CH:22]=[CH:23][CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F
|
Name
|
|
Quantity
|
9.37 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)OC)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring until the pH is 1
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution is concentrated
|
Type
|
ADDITION
|
Details
|
the residue is treated with 25 ml of water, and conc. hydrochloric acid
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The aqueous reaction mixture is extracted twice
|
Type
|
STIRRING
|
Details
|
by shaking with 75 ml of dichloromethane in each case
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |